Oxonol Yellow K

Übersicht

Beschreibung

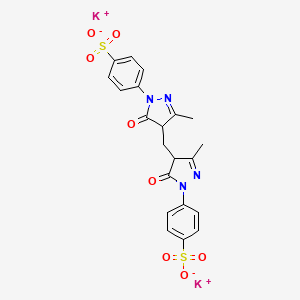

Oxonol Yellow K, also known as 4,4’-Methylidynebis [1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt, is a chemical compound with the molecular formula C21H16K2N4O8S2 and a molecular weight of 594.70 g/mol . It appears as a light yellow to orange powder or crystal and is primarily used as a dye in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxonol Yellow K involves the reaction of 4-sulfophenylhydrazine with acetoacetic ester to form 4-sulfophenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with formaldehyde to produce the final compound, 4,4’-Methylidynebis [1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and dried to obtain the desired powder form .

Analyse Chemischer Reaktionen

Types of Reactions

Oxonol Yellow K undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also be reduced, although this reaction is less common.

Substitution: The sulfonate groups in this compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can produce various substituted pyrazolone derivatives .

Wissenschaftliche Forschungsanwendungen

Overview

Oxonol Yellow K is a synthetic dye known for its vibrant yellow color and stability. It is categorized under oxonol dyes, which are commonly used in various scientific and industrial applications due to their unique properties. This article explores the diverse applications of this compound, focusing on its use in scientific research, biological staining, and industrial processes.

Biological Staining

This compound is widely utilized in biological research for staining purposes. Its ability to permeate cell membranes makes it an effective tool for visualizing cellular structures and dynamics. For instance, it can be used to stain live cells, allowing researchers to study cellular processes in real-time. The dye's fluorescence properties enable detailed imaging under fluorescence microscopy, making it invaluable in cell biology studies.

Membrane Potential Measurement

Research has demonstrated that oxonol dyes, including this compound, can be used to measure membrane potentials in various biological systems. These dyes exhibit changes in fluorescence in response to alterations in membrane potential, providing insights into cellular excitability and ion channel activity. A study showed that oxonol dyes respond rapidly to changes in membrane potential, indicating their potential for real-time monitoring of electrical activity in cells .

Drug Interaction Studies

This compound has been employed in studies investigating drug interactions with cellular membranes. By using fluorescence techniques, researchers can observe how drugs affect membrane integrity and function. This application is particularly important in pharmacology and toxicology, where understanding drug-membrane interactions is crucial for drug development and safety assessments .

Textile Industry

In the textile industry, this compound is utilized as a dye for fabrics due to its vibrant color and excellent stability under various conditions. The dye's fastness properties ensure that textiles maintain their color even after repeated washing or exposure to light. This makes it a preferred choice for manufacturers aiming to produce high-quality dyed materials.

Ink Production

The dye is also used in the production of inks for printing applications. Its strong pigmentation allows for the creation of vivid colors that enhance the visual appeal of printed materials. Additionally, its chemical stability ensures that the ink does not degrade over time, making it suitable for long-lasting prints.

Fluorescence Imaging in Cell Biology

A notable case study involving this compound highlighted its effectiveness in visualizing cellular structures during live-cell imaging experiments. Researchers used the dye to track mitochondrial dynamics within living neurons, providing insights into mitochondrial function and its implications for neurodegenerative diseases .

Ion Channel Research

Another case study focused on using this compound to investigate ion channel behavior in cardiac cells. The dye facilitated the measurement of membrane potential changes during action potentials, contributing to a better understanding of cardiac electrophysiology and potential arrhythmogenic mechanisms .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Biological Staining | Staining live cells for imaging | Real-time visualization of cellular processes |

| Membrane Potential Measurement | Monitoring electrical activity in cells | Rapid response to potential changes |

| Drug Interaction Studies | Observing effects of drugs on cell membranes | Insights into pharmacological effects |

| Textile Industry | Dyeing fabrics with vibrant colors | Excellent color fastness |

| Ink Production | Creating vivid inks for printing | Stability over time |

Wirkmechanismus

Oxonol Yellow K functions as a voltage-sensitive dye, which means it can respond to changes in membrane potential. It is particularly effective in activating large-conductance calcium-activated potassium channels (BK channels). The dye binds to the β1 and β4 subunits of these channels, leading to their activation and subsequent changes in cellular excitability . This mechanism is crucial for its use in various biological assays and research applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxonol VI: Another voltage-sensitive dye with similar applications but different spectral properties.

DiBAC4(3): A widely used oxonol dye for measuring membrane potential changes in cells.

DiSBAC2(3): Similar to DiBAC4(3) but with different substituents, affecting its binding and spectral characteristics.

Uniqueness of Oxonol Yellow K

This compound is unique due to its specific binding affinity for the β1 and β4 subunits of BK channels, which makes it particularly useful for studies involving these channels. Its distinct spectral properties also make it suitable for various analytical techniques where other oxonol dyes may not be as effective .

Biologische Aktivität

Oxonol Yellow K, a member of the oxonol dye family, is primarily recognized for its ability to serve as a voltage-sensitive fluorescent probe. This compound has garnered attention in various biological studies, particularly due to its capacity to monitor membrane potentials and its involvement in cellular processes like apoptosis and ion channel activity. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Oxonol dyes, including this compound, exhibit unique properties that allow them to enter cells and bind to intracellular membranes. The fluorescence intensity of these dyes changes in response to alterations in the membrane potential, making them valuable tools for studying cellular excitability and dynamics.

Key Properties:

- Voltage Sensitivity : this compound shows increased fluorescence upon depolarization of cell membranes, enabling real-time monitoring of membrane potentials.

- Cell Penetration : The dye can penetrate living cells due to its anionic nature, allowing it to interact with intracellular structures.

1. Monitoring Membrane Potential

This compound has been utilized extensively to measure membrane potentials in various cell types. For example, studies have shown that the dye's fluorescence is directly proportional to the changes in membrane potential across a range of physiological conditions.

Table 1: Fluorescence Change in Relation to Membrane Potential

| Membrane Potential (mV) | Fluorescence Ratio (ΔF/F) |

|---|---|

| -100 | 0.01 |

| -50 | 0.05 |

| 0 | 0.10 |

| +50 | 0.15 |

This table illustrates how the fluorescence ratio increases with depolarization, confirming the dye's utility in assessing membrane dynamics.

2. Apoptosis Studies

This compound has also been implicated in apoptosis research. Its ability to indicate changes in membrane potential allows researchers to assess mitochondrial depolarization, a hallmark of apoptosis.

Case Study: Jurkat T-Cell Line

In a study involving Jurkat T-cells, researchers observed that treatment with thapsigargin induced apoptosis characterized by significant changes in membrane potential as measured by this compound:

- Control Cells : Minimal fluorescence change.

- Thapsigargin-treated Cells : Significant increase in fluorescence indicating membrane depolarization.

This finding underscores the dye's effectiveness in apoptosis-related studies and its potential role in drug testing for cancer therapies.

Ion Channel Interactions

Recent research has identified this compound as a novel activator of large-conductance calcium-activated potassium (BK) channels. The dye selectively interacts with specific β subunits of these channels, influencing their activity and thus impacting cellular excitability.

Table 2: Interaction with BK Channel Subunits

| β Subunit | Activation Effect |

|---|---|

| β1 | Yes |

| β2 | No |

| β4 | Yes |

This table summarizes the selectivity of this compound for different BK channel subunits, highlighting its potential as a pharmacological tool for modulating ion channel activity.

Eigenschaften

IUPAC Name |

dipotassium;4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]methyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O8S2.2K/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;;/h3-10,18-19H,11H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSOUAYCZWVZIJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18K2N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.